2-[4-(Trifluoromethylthio)phenyl]ethanethiol
Description
Properties
Molecular Formula |
C9H9F3S2 |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 |
InChI Key |
UGBNLMGLZNQBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the phenyl ring or the thiol chain. Key comparisons include:
*Calculated based on molecular formula C₉H₉F₃S₂.
Key Observations:
- Electron-Withdrawing Effects : The -SCF₃ group in 2-[4-(Trifluoromethylthio)phenyl]ethanethiol enhances electrochemical stability compared to PyPP2 (pyridyl substituent) due to stronger inductive effects, reducing electron density at the sulfur-gold interface .
- Thiol Chain Length: The ethanethiol chain (-CH₂CH₂SH) provides better SAM packing density and mechanical stability than methanethiol analogs (e.g., [2-Amino-4-(trifluoromethyl)phenyl]methanethiol) .
- Functional Group Interplay: Unlike 4-(Trifluoromethylthio)phenol, which has a hydroxyl group, the thiol group in the target compound enables robust Au-S bonding, critical for SAM applications .
Physicochemical Properties
- Hydrophobicity: The -SCF₃ group increases hydrophobicity compared to non-fluorinated thiols (e.g., alkanethiols), reducing water penetration into SAMs and enhancing corrosion resistance .
- Thermal Stability: Fluorinated thiols generally exhibit higher thermal stability than their hydrogenated counterparts. For example, trifluoromethylthio-substituted SAMs desorb at more negative potentials (-1.2 V vs. Ag/AgCl) compared to methylthio analogs (-0.9 V) .
Biological Activity
2-[4-(Trifluoromethylthio)phenyl]ethanethiol is a compound of interest due to its potential biological activities. This article reviews its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound can be represented by the following structure:
- Chemical Formula : C9H10F3S
- SMILES Notation : CC(C1=CC=C(C=C1)S(C(F)(F)F))C
Anticancer Properties
Research has indicated that compounds containing thiol groups exhibit significant anticancer activities. For instance, derivatives similar to 2-[4-(Trifluoromethylthio)phenyl]ethanethiol have been shown to inhibit cancer cell proliferation in various in vitro studies. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
- Case Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting a strong potential for development as an anticancer agent .
Antimicrobial Activity
Thiophenol derivatives have been noted for their antimicrobial properties. The presence of the trifluoromethylthio group enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes.
- Research Findings : In vitro assays have shown that 2-[4-(Trifluoromethylthio)phenyl]ethanethiol exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antioxidant Activity
The antioxidant capacity of thiols is well-documented. Compounds like 2-[4-(Trifluoromethylthio)phenyl]ethanethiol may scavenge free radicals, thus protecting cells from oxidative stress.
- Study Results : In assays measuring DPPH radical scavenging activity, the compound demonstrated a notable ability to reduce radical levels, indicating its potential as an antioxidant agent .
The biological activity of 2-[4-(Trifluoromethylthio)phenyl]ethanethiol can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, leading to altered signaling pathways associated with cell survival and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism and proliferation, such as proteases and kinases.
- Membrane Interaction : The lipophilic nature of the trifluoromethylthio group may facilitate interaction with cellular membranes, affecting membrane integrity and function.
Data Summary
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-[4-(Trifluoromethylthio)phenyl]ethanethiol?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while non-polar solvents improve selectivity for thiolation steps .
- Temperature : Reactions involving trifluoromethylthio groups often require low temperatures (0–5°C) to prevent side reactions like oxidation or disulfide formation .
- Catalysts : Use of palladium or copper catalysts for coupling reactions (e.g., Ullmann-type couplings) to attach the trifluoromethylthio moiety .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate the pure thiol .
Q. Which characterization techniques are essential for confirming the structure and purity of 2-[4-(Trifluoromethylthio)phenyl]ethanethiol?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to verify the aromatic proton environment and trifluoromethylthio group integration. F NMR can confirm the presence of the CFS group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected monoisotopic mass: ~264 Da) .
- FT-IR : Peaks at 2550–2600 cm (S-H stretch) and 1100–1200 cm (C-F stretch) .
- Elemental Analysis : Confirmation of C, H, S, and F percentages to ensure purity .
Q. How does the trifluoromethylthio group influence the compound’s physicochemical properties?
Methodological Answer: The trifluoromethylthio (-SCF) group:
- Enhances lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Boosts metabolic stability : Resistance to oxidative degradation due to strong C-F bonds .
- Alters electronic effects : The electron-withdrawing nature of -SCF affects aromatic ring reactivity, as shown in Hammett substituent constants (σ = 0.45) .
Advanced Research Questions
Q. What mechanisms explain the electrochemical desorption behavior of 2-[4-(Trifluoromethylthio)phenyl]ethanethiol in self-assembled monolayers (SAMs)?
Methodological Answer: Studies using cyclic voltammetry (CV) and in situ spectroscopic ellipsometry reveal:
- Reductive desorption peaks : Observed at -0.8 V to -1.2 V (vs. Ag/AgCl) in alkaline media, indicating SAM breakdown via Au-S bond cleavage .
- Hydrogen evolution reaction (HER) interference : The trifluoromethylthio group stabilizes transient Au-H intermediates, causing anomalous cathodic currents during desorption .
- Spectroscopic validation : Femtosecond broadband SFG spectroscopy detects interfacial structural changes during desorption, correlating with voltammetric data .
Q. How can spectroscopic methods resolve contradictions in reported reactivity of 2-[4-(Trifluoromethylthio)phenyl]ethanethiol with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to enzymes like cytochrome P450, resolving discrepancies in inhibition potency .
- X-ray Crystallography : Determines precise binding modes, clarifying why steric effects from the trifluoromethylthio group may reduce affinity in some isoforms .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
Q. What computational strategies predict the reactivity of 2-[4-(Trifluoromethylthio)phenyl]ethanethiol in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for Au-S bond cleavage (activation energy ~25 kcal/mol) and predicts HER pathways .
- Molecular Dynamics (MD) : Simulates SAM stability on Au(111) surfaces, showing enhanced packing density due to the -SCF group’s bulkiness .
- Docking Studies : Predicts interactions with biological targets (e.g., kinase inhibitors) by analyzing steric and electronic complementarity .
Q. How does the compound’s reactivity compare to structurally similar thiols like 4-(trifluoromethylthio)phenol?
Methodological Answer:
- Acidity Comparison : The pKa of 2-[4-(Trifluoromethylthio)phenyl]ethanethiol (~6.5) is lower than 4-(trifluoromethylthio)phenol (~8.2), enhancing thiolate formation in mild conditions .
- Oxidative Stability : Cyclic voltammetry shows oxidation onset at +0.5 V (vs. SCE) for the thiol, vs. +1.1 V for phenol derivatives, due to S-H vs. O-H bond strengths .
- SAM Quality : Contact angle measurements (θ = 105° for thiol vs. 75° for phenol) indicate superior hydrophobic monolayer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
